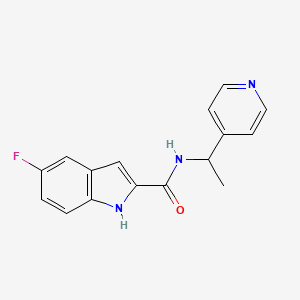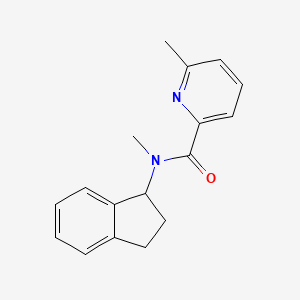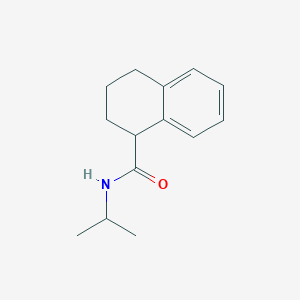![molecular formula C19H23NO B7494083 2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494083.png)
2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone, also known as JDTic, is a kappa opioid receptor antagonist. It was first synthesized in 2002 by a team of researchers led by Dr. James Traynor at the University of Michigan. JDTic has been found to have potential therapeutic applications in the treatment of addiction and depression.
Mecanismo De Acción
2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone works by blocking the kappa opioid receptor. The kappa opioid receptor is a type of receptor found in the brain that is involved in the regulation of pain, mood, and reward. By blocking the receptor, 2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone reduces the rewarding effects of drugs and reduces drug-seeking behavior.
Biochemical and Physiological Effects:
2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone has been found to have a number of biochemical and physiological effects. It has been found to increase levels of dopamine and serotonin in the brain, which are neurotransmitters that play a role in mood regulation. It has also been found to reduce levels of corticotropin-releasing factor, which is a hormone that is involved in stress and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone is that it has a high affinity for the kappa opioid receptor, which means that it can effectively block the receptor at low concentrations. This makes it a useful tool for studying the role of the kappa opioid receptor in addiction and depression.
One limitation of 2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone is that it is not selective for the kappa opioid receptor. It also has activity at other opioid receptors, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of future directions for research on 2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone. One area of research is the development of more selective kappa opioid receptor antagonists. This would allow for more precise studies of the role of the kappa opioid receptor in addiction and depression.
Another area of research is the development of 2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone analogues that have improved pharmacokinetic properties. This would allow for more effective use of 2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone in therapeutic applications.
Conclusion:
In conclusion, 2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone is a kappa opioid receptor antagonist that has potential therapeutic applications in the treatment of addiction and depression. It has been extensively studied for its biochemical and physiological effects, and has been found to have a number of advantages and limitations for lab experiments. There are a number of future directions for research on 2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone, including the development of more selective kappa opioid receptor antagonists and 2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone analogues with improved pharmacokinetic properties.
Métodos De Síntesis
2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone is synthesized through a multistep process. The first step involves the reaction of bicyclo[2.2.1]hept-5-ene with 4-methylphenylmagnesium bromide to form 2-bicyclo[2.2.1]hept-5-enyl-4-methylphenylmethanol. The second step involves the reaction of the methanol with pyrrolidine to form 2-bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanol. The final step involves the reaction of the methanol with paraformaldehyde and potassium carbonate to form 2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone.
Aplicaciones Científicas De Investigación
2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone has been extensively studied for its potential therapeutic applications. One of the main areas of research has been addiction. 2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone has been found to reduce drug-seeking behavior in animal models of addiction. It has also been found to reduce the rewarding effects of drugs such as cocaine and morphine.
Another area of research has been depression. 2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone has been found to have antidepressant-like effects in animal models of depression. It has also been found to increase levels of dopamine and serotonin in the brain, which are neurotransmitters that play a role in mood regulation.
Propiedades
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-13-4-7-15(8-5-13)18-3-2-10-20(18)19(21)17-12-14-6-9-16(17)11-14/h4-9,14,16-18H,2-3,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZHVAMTBFCXTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2C(=O)C3CC4CC3C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[5-(1-hydroxyethyl)-2-methoxyphenyl]-N-(6-morpholin-4-ylpyridin-3-yl)acetamide](/img/structure/B7494029.png)
![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7494038.png)
![Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494041.png)

![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7494059.png)
![1-methyl-2-(4-methylpiperidin-1-yl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7494070.png)
![(2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494074.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone](/img/structure/B7494082.png)
![2-Methyl-6-[2-(4-methylphenyl)pyrrolidine-1-carbonyl]pyridazin-3-one](/img/structure/B7494089.png)
